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Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

Cat. No.: B111110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminoisoxazole hydrochloride (C₃H₅ClN₂O, MW: 120.54). Due to the limited availability of

specific experimental spectra for this particular salt in public databases, this document presents

expected spectroscopic characteristics based on the analysis of the free base, 4-

Aminoisoxazole, and related isoxazole derivatives. The information herein serves as a valuable

resource for the identification, characterization, and quality control of 4-Aminoisoxazole
hydrochloride in research and development settings.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Aminoisoxazole
hydrochloride. These values are predicted based on the compound's structure and data from

analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.5 - 9.0 Singlet 1H H-5 (Isoxazole ring)

~7.0 - 7.5 Singlet 1H H-3 (Isoxazole ring)

~5.0 - 6.0 Broad Singlet 3H -NH₃⁺

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~160 - 165 C-5 (Isoxazole ring)

~150 - 155 C-3 (Isoxazole ring)

~100 - 105 C-4 (Isoxazole ring)

Solvent: D₂O or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretch (primary amine

salt)

3100 - 3000 Medium C-H stretch (aromatic)

1650 - 1600 Medium N-H bend (primary amine salt)

1580 - 1450 Strong
C=N and C=C stretch

(isoxazole ring)

1400 - 1300 Medium C-N stretch

1200 - 1000 Strong C-O stretch (isoxazole ring)
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Table 4: Predicted Mass Spectrometry Data

m/z Ion

85.04 [M+H]⁺ (of free base)

84.03 [M]⁺ (of free base)

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the data will reflect

the mass of the free base, 4-Aminoisoxazole.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of 4-Aminoisoxazole hydrochloride
by identifying the chemical environment of its protons and carbon atoms.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Aminoisoxazole hydrochloride
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Dimethyl

Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.
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The chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon

environment.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is recommended.

The chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Aminoisoxazole hydrochloride.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4-Aminoisoxazole hydrochloride with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1]

Place the mixture into a pellet-pressing die and apply pressure (typically 8-10 tons) for

several minutes to form a transparent or translucent pellet.[1]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base of the compound and to study its

fragmentation pattern.

Methodology:

Sample Preparation:

Prepare a dilute solution of 4-Aminoisoxazole hydrochloride (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

[2]

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.[2]

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI).

Data Acquisition:

Infuse the sample solution into the ion source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass

range (e.g., m/z 50-500).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

generate fragment ions.
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Aminoisoxazole hydrochloride.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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